molecular formula C10H13NO5 B13502289 5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid

5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid

Cat. No.: B13502289
M. Wt: 227.21 g/mol
InChI Key: IPLKXPHUUDMRGN-UHFFFAOYSA-N
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Description

5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO5 It is a derivative of furan, a heterocyclic organic compound, and contains both a tert-butoxycarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid typically involves the introduction of the tert-butoxycarbamoyl group to a furan derivative. One common method involves the reaction of furan-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.

    Substitution: The tert-butoxycarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxylic acid group may produce the corresponding alcohol.

Scientific Research Applications

5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid depends on its specific application. In chemical reactions, the tert-butoxycarbamoyl group can act as a protecting group, preventing unwanted reactions at the carboxylic acid site. In biological systems, the compound may interact with enzymes or other proteins, influencing their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxylic acid: Lacks the tert-butoxycarbamoyl group, making it less versatile in certain synthetic applications.

    5-tert-Butyl-3-methyl-furan-2-carboxylic acid: Contains a tert-butyl group instead of a tert-butoxycarbamoyl group, leading to different reactivity and applications.

Uniqueness

5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid is unique due to the presence of both the tert-butoxycarbamoyl and carboxylic acid groups, which provide distinct reactivity and versatility in synthetic and research applications.

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbamoyl]furan-3-carboxylic acid

InChI

InChI=1S/C10H13NO5/c1-10(2,3)16-11-8(12)7-4-6(5-15-7)9(13)14/h4-5H,1-3H3,(H,11,12)(H,13,14)

InChI Key

IPLKXPHUUDMRGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ONC(=O)C1=CC(=CO1)C(=O)O

Origin of Product

United States

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